molecular formula C6H3Br2FO B7965206 3,5-Dibromo-2-fluorophenol

3,5-Dibromo-2-fluorophenol

Cat. No.: B7965206
M. Wt: 269.89 g/mol
InChI Key: GESBQJWIHVUSED-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluorophenol is an organic compound with the molecular formula C6H3Br2FO It is a halogenated phenol, characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluorophenol typically involves the bromination of 2-fluorophenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: Products include dehalogenated phenols or reduced hydroxyl derivatives.

Scientific Research Applications

3,5-Dibromo-2-fluorophenol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms enhances its reactivity and ability to form strong interactions with target molecules. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

  • 2,4-Dibromo-6-fluorophenol
  • 2,5-Dibromo-3-fluorophenol
  • 3,4-Dibromo-2-fluorophenol

Comparison: 3,5-Dibromo-2-fluorophenol is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other dibromo-fluorophenols, it may exhibit different substitution patterns and reactivity profiles, making it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

3,5-dibromo-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESBQJWIHVUSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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